

# EN884: A Covalent Recruiter for the SKP1 E3 Ligase Adaptor Protein

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## Compound of Interest

Compound Name: EN884

Cat. No.: B6991221

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## A Technical Guide for Researchers and Drug Development Professionals

### Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. While significant progress has been made, the field has been largely reliant on a small number of E3 ligase recruiters. The discovery of novel recruiters for different E3 ligases is crucial for expanding the scope and selectivity of TPD. This technical guide focuses on **EN884**, a recently identified covalent recruiter that targets the SKP1 adaptor protein of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.

## Mechanism of Action of EN884

**EN884** is a cysteine-reactive small molecule that acts as a covalent recruiter for the SKP1 adaptor protein.<sup>[1][2]</sup> SKP1 is a core and essential component of the SCF E3 ubiquitin ligase complex, which is one of the largest families of E3 ligases in humans.<sup>[3][4][5]</sup> The SCF complex plays a critical role in regulating a wide array of cellular processes by targeting substrate proteins for degradation.

**EN884** contains a reactive acrylamide "warhead" that specifically and covalently modifies cysteine 160 (C160) on SKP1. This covalent engagement allows for the recruitment of the SCF complex to a neo-substrate when **EN884** is incorporated into a PROTAC. The recruitment of the E3 ligase complex to the target protein facilitates the transfer of ubiquitin, marking the target for degradation by the 26S proteasome.

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with **EN884** and its derivatives from the primary literature.

Compound	Target	Assay	Metric	Value	Cell Line	Reference
EN884	SKP1	isoDTB-ABPP	% Engagement of C160	7%	HEK293T	
SJH1-37m	SKP1	Pulldown Proteomics	Enrichment Fold Change	2.8	HEK293T	

PROTAC	Target Protein	Recruited E3 Ligase Component	Effect	Cell Line	Reference
SJH1-51B	BRD4 (short isoform)	SKP1	Selective Degradation	HEK293T	
SJH1-51B	BRD4 (both isoforms)	SKP1	Degradation	MDA-MB-231	
SJH1-62B	Androgen Receptor (AR)	SKP1	Degradation	LNCaP	

Detailed quantitative proteomics data, including lists of significantly affected proteins from tandem mass tagging (TMT) experiments, are available in the supplementary information of the

primary research publication.

## Experimental Protocols

Detailed experimental protocols are critical for the successful application of **EN884**-based technologies. Below are methodologies for key experiments cited in the literature.

### Gel-Based Activity-Based Protein Profiling (ABPP) for Screening

This protocol is used to identify covalent ligands that compete with a fluorescent probe for binding to the target protein.

- **Protein Complex Preparation:** Use a purified SKP1-FBXO7-CUL1-RBX1 complex.
- **Compound Incubation:** Pre-incubate the protein complex with the covalent ligand library (e.g., 50  $\mu$ M for each compound) or varying concentrations of **EN884** for 1 hour at room temperature. A DMSO vehicle control should be run in parallel.
- **Probe Labeling:** Add a rhodamine-functionalized iodoacetamide (IA-rhodamine) probe (e.g., 100 nM) and incubate for 30 minutes.
- **SDS-PAGE:** Separate the proteins by SDS-PAGE.
- **Visualization:** Visualize the gel using in-gel fluorescence scanning to detect the IA-rhodamine signal. A decrease in fluorescence intensity in the presence of a test compound indicates competition for the same binding site.
- **Loading Control:** Stain the gel with a total protein stain (e.g., silver stain) to ensure equal protein loading.

### Mass Spectrometry for Covalent Modification Site Identification

This protocol identifies the specific amino acid residue modified by the covalent ligand.

- Incubation: Incubate the purified SKP1-FBXO7-CUL1-RBX1 complex with **EN884** (e.g., 50  $\mu$ M) for 1 hour.
- Tryptic Digestion: Perform a standard in-solution or in-gel tryptic digest of the protein complex.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of **EN884** on cysteine residues to identify the modified peptide and the specific site of adduction.

## Isotopic Desthiobiotin-ABPP (isoDTB-ABPP) for Cellular Target Engagement

This chemoproteomic method quantifies the engagement of a covalent ligand with its target in a cellular context.

- Cell Treatment: Treat cells (e.g., HEK293T) with either DMSO vehicle or **EN884** (e.g., 50  $\mu$ M) for a specified time (e.g., 4 hours).
- Lysis and Probe Labeling: Lyse the cells and label the proteomes with an alkyne-functionalized iodoacetamide probe (IA-alkyne).
- Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an isotopically light (for DMSO control) or heavy (for **EN884**-treated) desthiobiotin-azide tag.
- Sample Combination and Enrichment: Combine the light and heavy labeled samples, digest with trypsin, and enrich for the desthiobiotin-labeled peptides using streptavidin beads.
- LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
- Quantification: Quantify the light/heavy peptide ratios to determine the degree of target engagement by the covalent ligand. A higher ratio indicates that the ligand is occupying the cysteine, preventing labeling by the probe.

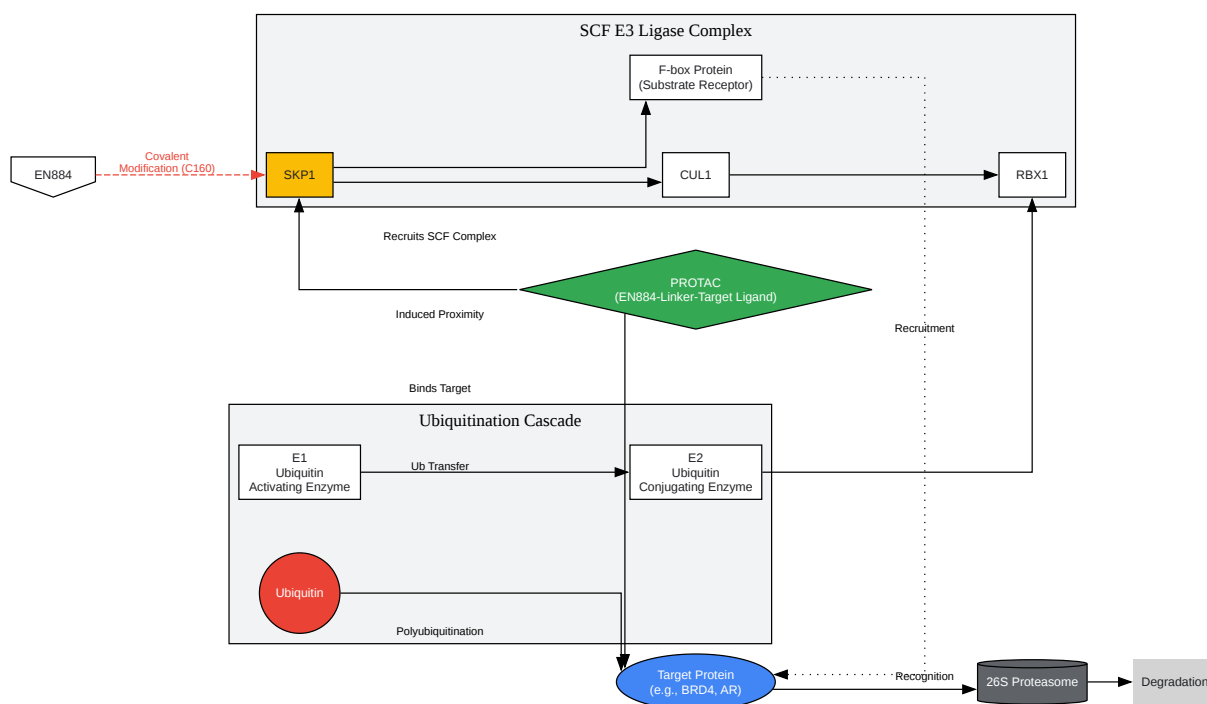
## TMT-Based Quantitative Proteomics for PROTAC-Induced Degradation

This protocol allows for the quantitative assessment of protein degradation induced by a PROTAC.

- **Cell Treatment:** Treat cells (e.g., MDA-MB-231 or LNCaP) with DMSO vehicle or the **EN884**-based PROTAC (e.g., 10  $\mu$ M SJH1-51B) for a specified duration (e.g., 24 hours).
- **Protein Extraction and Digestion:** Extract proteins from the cells and perform a tryptic digestion.
- **TMT Labeling:** Label the resulting peptides from each condition with different isobaric tandem mass tags (TMT).
- **Sample Pooling and Fractionation:** Pool the labeled peptide samples and fractionate using high-pH reversed-phase chromatography.
- **LC-MS/MS Analysis:** Analyze each fraction by LC-MS/MS.
- **Data Analysis:** Identify and quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT tags. A decrease in the abundance of a protein in the PROTAC-treated sample compared to the vehicle control indicates degradation.

## Visualizations

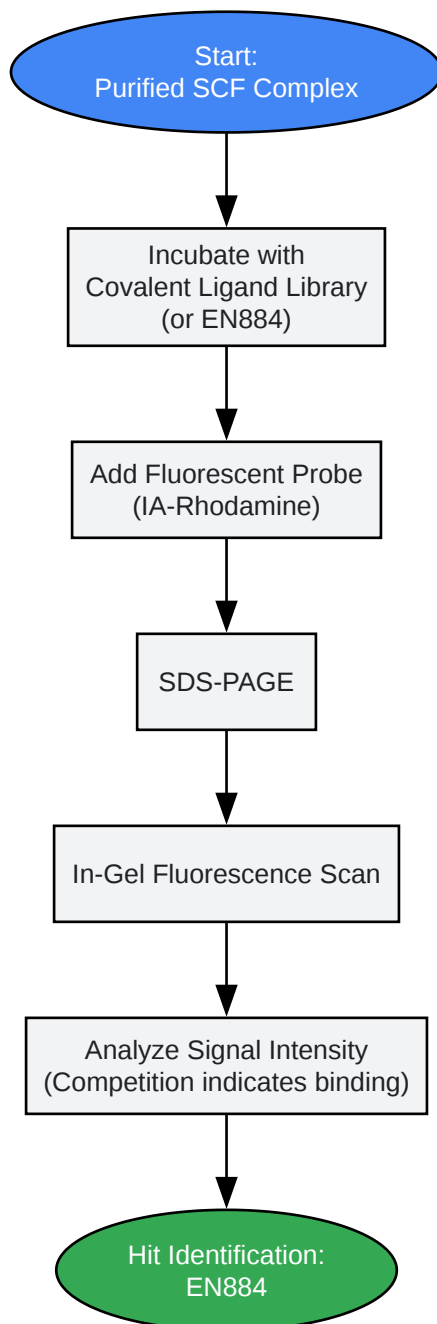
### Signaling Pathway and Mechanism of Action



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Caption: Mechanism of **EN884**-based PROTACs.

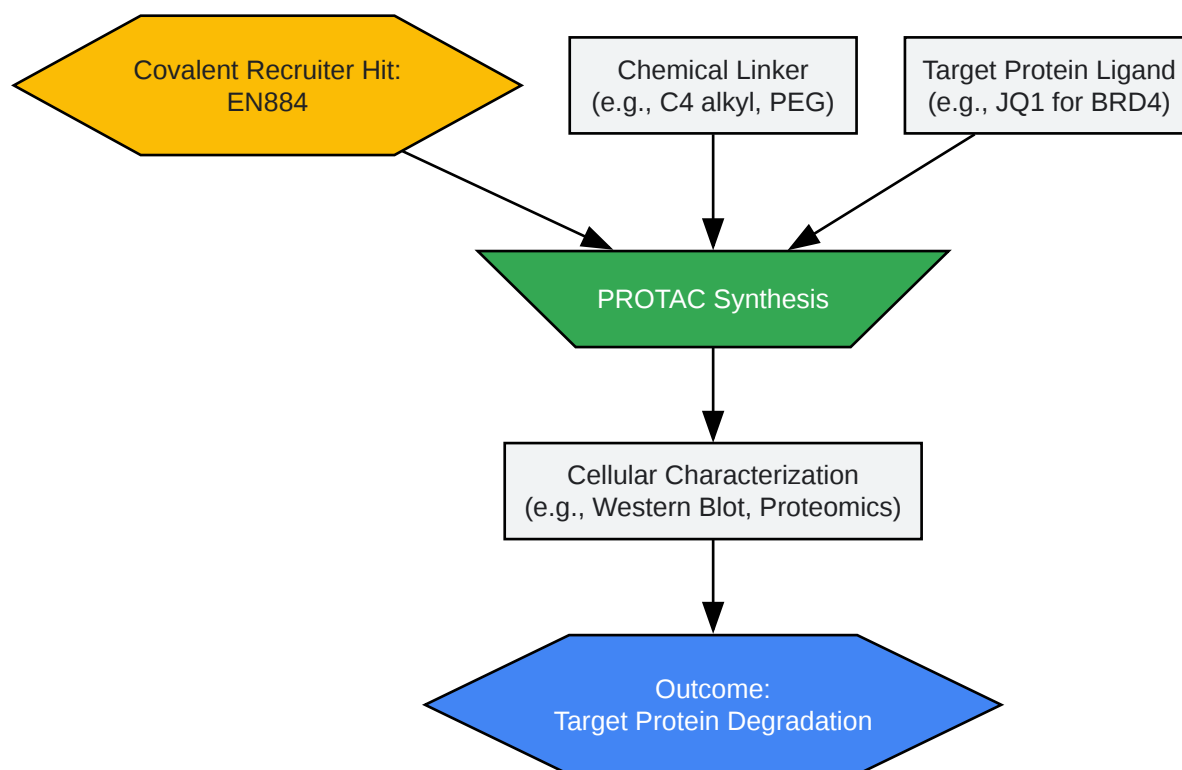
## Experimental Workflow: ABPP Screening



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Caption: ABPP workflow for covalent ligand discovery.

## Logical Relationship: PROTAC Development from EN884



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Caption: Logic for developing **EN884**-based PROTACs.

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## References

- 1. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SCF Complex Is Essential to Maintain Genome and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]



- 4. SKP1-CUL1-F-box: Key molecular targets affecting disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCF complex - Wikipedia [en.wikipedia.org]
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